molecular formula C23H24O13 B1261958 Syringetin-3-galactoside CAS No. 55025-56-4

Syringetin-3-galactoside

Cat. No.: B1261958
CAS No.: 55025-56-4
M. Wt: 508.4 g/mol
InChI Key: JMFWYRWPJVEZPV-SFBSONLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Syringetin-3-galactoside is a naturally occurring flavonoid glycoside, specifically a derivative of syringetin. It is found in various plant species and is known for its potent antioxidant properties. This compound belongs to the larger class of polyphenolic compounds, which are widely recognized for their health-promoting effects, including anti-inflammatory, anti-cancer, and cardioprotective activities .

Mechanism of Action

Target of Action

Syringetin-3-galactoside, a derivative of the O-methylated flavonol syringetin , primarily targets the SMAD1/5/8 and extracellular signal-regulated kinase 1/2 (ERK1/2) . These targets play a crucial role in cellular differentiation and proliferation .

Mode of Action

The compound interacts with its targets by inducing differentiation, which is associated with the increased activation of SMAD1/5/8 and ERK1/2 . This interaction results in changes in cell behavior, particularly in terms of differentiation and proliferation .

Biochemical Pathways

The primary biochemical pathways affected by this compound involve the bone morphogenetic protein-2 (BMP-2)/ERK1/2 pathway . This pathway is crucial for osteoblast differentiation . The compound’s interaction with this pathway leads to downstream effects that promote cellular differentiation .

Pharmacokinetics

It’s known that methylation of free hydroxyl groups in flavonoids, like syringetin, greatly enhances metabolic stability and increases membrane transport . This facilitates absorption and improves the oral bioavailability of flavonoids .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of human osteoblast differentiation . This differentiation is associated with the activation of the BMP-2/ERK1/2 pathway , leading to changes in cellular behavior and potentially contributing to bone health .

Action Environment

These include genetic factors, environmental variables (light intensity, temperature, humidity, the use of fertilizers), fruit size, ripening stage, pre-harvest environmental conditions, and storage . These factors could potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Syringetin-3-galactoside plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is formed from syringetin through the action of glycosyltransferases, which attach a galactose molecule to syringetin. This compound interacts with enzymes such as laricitrin 5’-O-methyltransferase, which is involved in its biosynthesis . Additionally, this compound exhibits strong antioxidant properties by scavenging free radicals and inhibiting oxidative stress .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to induce differentiation in human osteoblasts through the bone morphogenetic protein-2/extracellular signal-regulated kinase 1/2 pathway . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. It binds to specific receptors and enzymes, leading to the activation or inhibition of various signaling pathways. For example, this compound activates the bone morphogenetic protein-2 pathway, promoting osteoblast differentiation . Additionally, it inhibits certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature and light exposure . Long-term studies have shown that this compound maintains its biological activity over extended periods, with consistent effects on cellular function observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antioxidant and anti-inflammatory activities. At high doses, this compound can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, with specific dosages required to achieve the desired biological effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biosynthesis and degradation. It is formed from syringetin through the action of glycosyltransferases, which attach a galactose molecule to syringetin . The compound also interacts with enzymes involved in its metabolism, such as laricitrin 5’-O-methyltransferase . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation in target tissues . The distribution of this compound within the body is influenced by factors such as tissue type and the presence of specific binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of syringetin-3-galactoside typically involves the glycosylation of syringetin. One common method is the enzymatic glycosylation of syringetin using glycosyltransferases, which catalyze the transfer of a galactose moiety to the hydroxyl group at the 3-position of syringetin . This reaction is usually carried out in an aqueous medium at a controlled pH and temperature to optimize the yield.

Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation processes. For instance, plant cell cultures or microbial fermentation can be employed to produce this compound in larger quantities. These methods leverage the natural biosynthetic pathways of the organisms to convert precursor molecules into this compound .

Chemical Reactions Analysis

Types of Reactions: Syringetin-3-galactoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Syringetin-3-galactoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

Syringetin-3-galactoside is structurally and functionally similar to other flavonoid glycosides such as:

  • Isorhamnetin-3-galactoside
  • Laricitrin-3-galactoside
  • Ayanin-3-galactoside

Uniqueness: What sets this compound apart is its unique combination of hydroxyl and methoxy groups, which enhance its antioxidant and anti-inflammatory activities compared to its analogues .

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3/t14-,17+,19+,20-,23?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFWYRWPJVEZPV-SFBSONLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201346502
Record name Syringetin-3-O-galactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55025-56-4
Record name Syringetin-3-O-galactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Syringetin-3-galactoside
Reactant of Route 2
Syringetin-3-galactoside
Reactant of Route 3
Syringetin-3-galactoside
Reactant of Route 4
Syringetin-3-galactoside
Reactant of Route 5
Syringetin-3-galactoside
Reactant of Route 6
Syringetin-3-galactoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.